
Starch, 2-hydroxypropyl ether
説明
Starch, 2-hydroxypropyl ether, is a white, odorless, and tasteless powder . It is easily soluble in water, has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics . It is used as a thickener for the production of jam, yogurt, oil consumption, and other foods . It is also an excipient in pharmaceutical concoctions, amplifying the effectiveness of drugs, rendering them more soluble, bioavailable, and stable .
Synthesis Analysis
The synthesis of Starch, 2-hydroxypropyl ether involves etherification . Etherification is a chemical reaction that involves the formation of an ether bond between two organic compounds. This reaction can be carried out by using a suitable catalyst or by direct reaction of the reactants . The basic mechanism of etherification involves the nucleophilic attack of an alcohol or phenol on an alkyl halide or a carbonyl compound .Molecular Structure Analysis
The molecular formula of Starch, 2-hydroxypropyl ether is C24H42O21 . Starch can be considered as a condensation polymer of glucose, consisting of anhydroglucose units . The main component of starch is amylopectin, one of the largest molecules in nature with an average degree of polymerization of about 2 million .Chemical Reactions Analysis
Etherification of starch results in the substitution of hydroxyl groups in the starch molecule with a 2-hydroxypropyl ether group . This modification imparts new properties to the starch, such as increased solubility, stability, and resistance to degradation .Physical And Chemical Properties Analysis
Starch, 2-hydroxypropyl ether is practically insoluble in cold water and in ethanol (96 per cent) . It has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics .科学的研究の応用
Substitution Level and Position Determination in Hydroxypropylated Starch : High-resolution 1H-NMR spectroscopy has been utilized to determine the level and position of substitution in hydroxypropylated starch. This technique provides a precise method for analyzing the extent of modification in starch ethers like hydroxypropyl starch (Xu & Seib, 1997).
Hydroxypropyl Content Determination in Modified Starches : An improved acid hydrolysis method was developed to measure hydroxypropyl content in modified starches, highlighting the significance of hydroxypropylation in altering starch properties for food applications (Wang, Sun, & Shi, 2019).
Physicochemical Properties and Enzymatic Digestibility : Hydroxypropylation of finger millet starch was shown to improve its physicochemical properties, such as swelling capacities and paste clarity, and influence its enzymatic digestibility. This highlights the utility of hydroxypropylated starch in food processing and nutrition (Lawal, 2009).
Application in Textile Industry : Hydroxypropyl starch, prepared through etherification, has been successfully applied in cotton yarn sizing, demonstrating superior properties compared to sulfated starch, indicating its potential in textile processing (Yang Dong, 2000).
Heavy Metal Removal : Hydroxypropyl starch has been used to create water-insoluble starches for effective binding of heavy metals like copper and cadmium, showcasing its application in environmental remediation and water treatment (Rayford & Wing, 1979).
Synthesis from Breadfruit Starch : Hydroxypropyl starch synthesized from breadfruit starch shows varied physicochemical properties like swelling power and solubility, indicating its potential for diverse industrial applications (Zuhra et al., 2020).
Hydroxypropylation of Potato Starch : The study on hydroxypropyl potato starch emphasizes the influence of factors like reaction time and temperature on its substitution degree, underlining the importance of process parameters in starch modification (Ma Bing-jie, 2005).
γ-Hydroxypropyl Starch Properties : Research on γ-hydroxypropyl starch reveals changes in physicochemical characteristics like solubility and retrogradation, demonstrating the potential of this modified starch in food and non-food industries (Liu et al., 2022).
Hydroxypropyl Wheat Starch : The preparation of hydroxypropyl wheat starch shows the importance of factors like propylene oxide amount and reaction time on its properties, indicating its applications in food processing and packaging (Tian Ying-liang, 2012).
Corn and Amaranth Starch Derivatives : A comparison of hydroxypropyl derivatives from corn and amaranth starches shows significant improvement in freeze-thaw stability, highlighting the role of starch source in determining the modified starch's properties (Pal, Singhal, & Kulkarni, 2002).
Cassava Starch Modification : The study on hydroxypropyl derivatives of cassava starch illustrates how the reaction medium and conditions affect the etherification process, impacting the final starch properties for various industrial applications (Jyothi, Moorthy, & Rajasekharan, 2007).
作用機序
1. Target of Action: Starch, 2-hydroxypropyl ether primarily targets the gastrointestinal tract when used as a food additive or pharmaceutical excipient. Its role is to modify the physical properties of starch, enhancing its solubility and stability, which can improve the texture and shelf-life of food products or the efficacy of pharmaceutical formulations .
2. Mode of Action: The compound interacts with starch molecules by introducing hydroxypropyl groups. This modification reduces the intermolecular hydrogen bonding between starch chains, leading to increased solubility and decreased gelatinization temperature. As a result, the modified starch can form more stable and consistent gels or pastes, which are beneficial in various applications .
3. Biochemical Pathways: The introduction of hydroxypropyl groups affects the biochemical pathways related to starch digestion and metabolism. The modified starch is more resistant to enzymatic breakdown by amylases, leading to slower digestion and a more gradual release of glucose. This can be advantageous for managing blood sugar levels and providing sustained energy .
Pharmacokinetics:
- Excretion: The majority of the compound is excreted unchanged in the feces, with some metabolites absorbed and excreted via urine .
5. Result of Action: At the molecular level, the introduction of hydroxypropyl groups disrupts the crystalline structure of native starch, enhancing its solubility and stability. At the cellular level, this modification can lead to slower glucose absorption and a more gradual insulin response, which is beneficial for metabolic health .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of Starch, 2-hydroxypropyl ether. For instance, higher temperatures can enhance its solubility, while extreme pH levels can affect its stability. Additionally, the presence of other dietary components can impact its interaction with digestive enzymes and gut microbiota .
Safety and Hazards
将来の方向性
Starch-based hydrogels have gained huge attention due to their non-toxic, biocompatible, and cheap properties . They have potential applications in different fields such as biomedical, pharmaceutical, personal care products, biosensors, and cosmetics . Moreover, the global hydroxypropyl starch ether market size was USD 189.9 million in 2021 and is projected to touch USD 238.9 million by 2027, exhibiting a CAGR of 3.3% .
特性
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O22/c1-11-16(36)17(37)25(14(7-34)48-11)52-29-21(41)19(39)26(15(51-29)8-46-28-20(40)18(38)23(44-3)12(5-32)49-28)53-30-27(47-10-31(2,43)9-35)22(42)24(45-4)13(6-33)50-30/h11-30,32-43H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPQJQYDCRXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCC(C)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907658 | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
CAS RN |
9049-76-7, 102511-23-9 | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Starch, 2-hydroxypropyl ether in stucco mortar formulations?
A1: Starch, 2-hydroxypropyl ether functions as a thickener and workability enhancer in stucco mortars []. When added to the mortar mix, it improves the flow and consistency of the fresh mortar, making it easier to apply and work with. This is particularly important in stucco applications where a smooth and even finish is desired.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




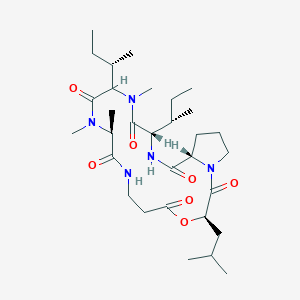

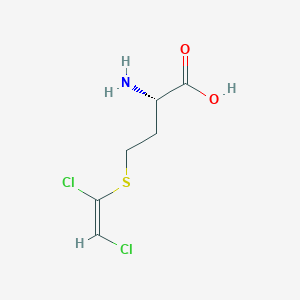
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
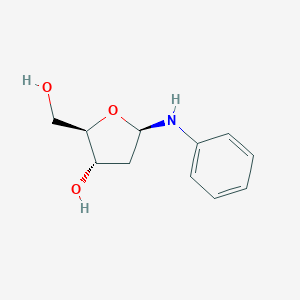
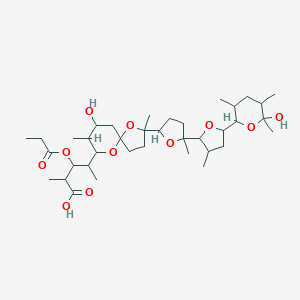
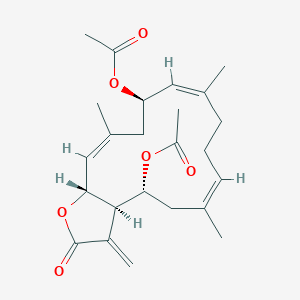
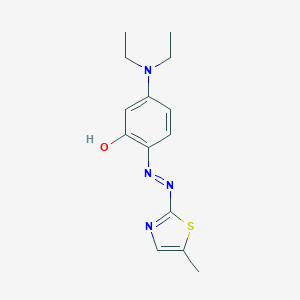
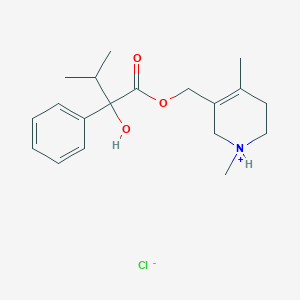



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)